Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiols.
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.
Uniqueness
Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is unique due to its specific sequence and the presence of N-methylglycine, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
664335-50-6 |
---|---|
Molekularformel |
C26H45N11O9 |
Molekulargewicht |
655.7 g/mol |
IUPAC-Name |
(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]-N-[2-[[2-[[2-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H45N11O9/c1-36(26(46)17-6-4-8-37(17)24(44)14-34-21(41)10-30-18(38)9-28)15-23(43)33-12-20(40)31-11-19(39)32-13-22(42)35-16(25(29)45)5-2-3-7-27/h16-17H,2-15,27-28H2,1H3,(H2,29,45)(H,30,38)(H,31,40)(H,32,39)(H,33,43)(H,34,41)(H,35,42)/t16-,17-/m0/s1 |
InChI-Schlüssel |
IEMNVIQRZCYLDQ-IRXDYDNUSA-N |
Isomerische SMILES |
CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CN |
Kanonische SMILES |
CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)N)C(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.